Thiophenfurin
Overview
Description
Thiophenfurin is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of Thiophenfurin has been described in the literature .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various chemical reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions involve the condensation of different compounds to form the thiophene ring .Scientific Research Applications
1. Therapeutic Potential in Medicinal Chemistry
Thiophene and its derivatives, including thiophenfurin, occupy a central position in synthetic organic chemistry due to their wide range of pharmacological activities. These compounds are of significant interest in medicinal chemistry for their potential in treating various diseases. Thiophene-based analogs like thiophenfurin have shown promise in antimitotic, antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor regulating, and anti-cancer applications (Verma et al., 2023).
2. Application in Cancer Treatment
Thiophenfurin, recognized as an inhibitor of inosine monophosphate dehydrogenase, exhibits significant apoptotic activity in promyelocytic leukemia HL60 cells. Its combination with retinoids has shown additive or synergistic effects in cell growth, particularly in cancer treatment scenarios. This suggests its potential utility in leukemia treatment through a mitochondrion-dependent mechanism (Meli et al., 2007).
3. Antitumor Activity
Thiophenfurin has demonstrated antitumor activity both in vitro and in vivo, indicating its relevance in cancer research and potential therapeutic applications. Its effectiveness as an antitumor agent underlines the importance of thiophene derivatives in the development of new cancer treatments (Cappellacci et al., 1995).
Future Directions
Thiophene-based analogs, including Thiophenfurin, have been the subject of increasing interest due to their wide range of biological potential . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of Thiophenfurin and other thiophene-based compounds could involve further exploration of their biological activities and potential applications in medicine and other fields .
properties
IUPAC Name |
5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15)/t5-,7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZVQYZXVGKLML-YYNOVJQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophenfurin | |
CAS RN |
161407-67-6 | |
Record name | Thiophenfurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161407676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIOPHENFURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43C65ZS2XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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